molecular formula C19H21N3OS B2382153 N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide CAS No. 399001-80-0

N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

Cat. No.: B2382153
CAS No.: 399001-80-0
M. Wt: 339.46
InChI Key: SAYDOFHRPABVEP-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a useful research compound. Its molecular formula is C19H21N3OS and its molecular weight is 339.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

Research on similar compounds to N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide has focused on their synthesis and structural analysis. For example, studies have detailed the synthetic procedures for related diazocine derivatives, highlighting the intricacies of their chemical formation and structural configurations (Shiotani, Hori, & Mitsuhasi, 1967).

Antiviral and Antibacterial Activities

Research has also explored the antiviral and antibacterial properties of similar compounds. One study demonstrated that certain derivatives show promising activity against influenza and parainfluenza viruses (Fedorova et al., 2019). Another study investigated the antibacterial activity of benzo[g]indazole fused carbothioamide derivatives, which are structurally related, showing their effectiveness against various bacterial strains (Murugavel et al., 2020).

Potential Neuropharmacological Activity

Compounds structurally related to this compound have been studied for their potential neuropharmacological activity. For instance, derivatives of 4-oxo-3-methylcytisine were evaluated for their ability to influence learning and memory in animal models (Tsypysheva et al., 2019).

Crystallographic Analysis

Crystallographic studies have been conducted on related compounds to understand their molecular structure and interactions. For example, the crystal structures of N-arylsulfonyl derivatives of cytisine, a compound structurally similar to this compound, were analyzed, revealing insights into their molecular arrangements and hydrogen bonding patterns (Okmanov et al., 2023).

Properties

IUPAC Name

N-(3-methylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13-4-2-5-16(8-13)20-19(24)21-10-14-9-15(12-21)17-6-3-7-18(23)22(17)11-14/h2-8,14-15H,9-12H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYDOFHRPABVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.